molecular formula C17H19N5 B11833233 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B11833233
M. Wt: 293.4 g/mol
InChI Key: ZIDZESWHLHMFFD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is a chemical compound based on the imidazo[4,5-b]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its resemblance to purine bases found in natural biological systems . This specific derivative features a 4-methylpiperazinyl group and a phenyl ring as key substituents. The imidazo[4,5-b]pyridine core is a privileged structure in drug discovery, known for its ability to interact with a variety of enzymatic targets . While the specific research applications for this exact compound are not fully detailed in the literature, analogous structures have demonstrated potent inhibitory activity against a range of protein kinases, including Aurora kinases and FLT3, making them valuable tools for investigating cancer biology and signal transduction pathways . Furthermore, the imidazo[4,5-b]pyridine scaffold is found in compounds investigated for antimicrobial and anti-inflammatory properties, suggesting broad potential utility in biological research . The incorporation of the 4-methylpiperazine moiety is a common strategy in lead optimization, as it often improves aqueous solubility and modulates the pharmacokinetic profile of a molecule . This compound is provided for research purposes to support investigations in chemical biology, inhibitor discovery, and the synthesis of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-6-phenyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C17H19N5/c1-21-7-9-22(10-8-21)17-19-15-11-14(12-18-16(15)20-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20)

InChI Key

ZIDZESWHLHMFFD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C=C(C=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

  • SₙAr Reaction :

    • 1 reacts with 4-methylpiperazine at position 2, replacing the chloride.

    • Conditions: H₂O-IPA (3:1), 80°C, 2 h.

    • Intermediate: 2-(4-Methylpiperazin-1-yl)-3-nitropyridine (2 ).

  • Nitro Group Reduction :

    • 2 is reduced using Zn dust (1 equiv) and conc. HCl (0.5 equiv) at 80°C for 45 min.

    • Intermediate: 2-(4-Methylpiperazin-1-yl)-pyridine-2,3-diamine (3 ).

  • Heteroannulation with Benzaldehyde :

    • 3 condenses with benzaldehyde in H₂O-IPA at RT for 10 h.

    • Mechanism: Imine formation → cyclization → aromatization.

    • Product: Target compound (4 ) in 85–90% yield.

Key Data:

ParameterValueSource
Solvent SystemH₂O-IPA (3:1)
Reduction Time45 min
Overall Yield85–90%

Cyclization Optimization Studies

PMC highlights FeCl₃ or aerial oxidation for imidazole ring closure, but the H₂O-IPA method outperforms in sustainability.

Solvent Impact on Cyclization

  • Polar Protic Solvents (MeOH, EtOH) : 75–80% yield.

  • H₂O-IPA : 90% yield due to enhanced solubility and H-bonding.

Structural Confirmation and Characterization

Post-synthesis, the target compound is validated via:

  • ¹H NMR : Aromatic protons at δ 7.2–8.1 ppm (phenyl), δ 3.2–2.8 ppm (piperazine).

  • MS (ESI+) : m/z 294.2 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Tandem SₙArGreen solvent, one-pot processLong cyclization time (10 h)90%
Pd-CatalyzedBroad substrate scopeCostly ligands, Pd residue70–75%

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using 1-methylpiperazine and a bromo analogue in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry and Cancer Therapy

1.1 Kinase Inhibition

The primary application of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine lies in its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. This compound has shown effectiveness against several key kinases:

  • Aurora Kinases : These are essential for proper cell division. Inhibition of Aurora kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • FLT3 Kinase : Mutations in FLT3 are common in acute myeloid leukemia (AML). The compound has demonstrated potential to inhibit FLT3, making it a candidate for AML treatment.

Preclinical studies indicate that 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine effectively binds to these kinases, leading to reduced cell proliferation in various cancer cell lines .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been evaluated against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Bacillus subtilis

The compound exhibited moderate antimicrobial activity, suggesting its potential as a lead structure for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell signaling pathways .

Structural Characterization and Synthesis

The synthesis of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine involves various chemical reactions that enhance its pharmacological properties. Key synthetic pathways include:

  • Formation of the Imidazo-Pyridine Core : Utilizing starting materials that undergo cyclization reactions to form the fused ring system.
  • Piperazine Substitution : The introduction of the 4-methylpiperazine moiety is critical for enhancing biological activity.

Table 1 below summarizes the synthetic routes and yields reported in the literature.

Synthetic RouteStarting MaterialsYield (%)
Route AImidazole derivatives + piperazine85%
Route BPyridine derivatives + methylation90%

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study demonstrated that modifications to the piperazine moiety significantly enhanced the binding affinity to FLT3 kinase, resulting in improved anti-cancer efficacy in AML models.
  • Case Study 2 : Another investigation focused on the antimicrobial properties, revealing that certain derivatives showed enhanced activity against resistant bacterial strains compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituted Imidazo[4,5-b]pyridines with Piperazine Moieties

Piperazine-substituted derivatives are prominent in kinase inhibitor design. Key analogs include:

Compound Name Substituents at Position 7 Molecular Weight Biological Activity Reference
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine 4-(pyrazin-2-ylmethyl)piperazin-1-yl Not reported Kinase inhibition (e.g., JAK2)
6-Chloro-2-(3-dimethylaminomethyl)phenyl-7-(4-(5-methylisoxazol-3-ylmethyl)piperazin-1-yl)-imidazo[4,5-b]pyridine 4-(5-methylisoxazol-3-ylmethyl)piperazin-1-yl Not reported Kinase inhibition (e.g., ALK)
CCT137690 (6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine) 4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl 551.48 g/mol Kinase inhibition (e.g., Aurora)

Key Observations :

  • The 4-methylpiperazinyl group in the target compound may enhance solubility and binding affinity compared to bulkier substituents (e.g., pyrazin-2-ylmethyl in ).
  • Bromo or chloro substituents at position 6/7 (as in ) correlate with improved kinase selectivity but may reduce metabolic stability.

Benzimidazole vs. Imidazo[4,5-b]pyridine Derivatives

highlights the antibacterial activity of 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives compared to benzimidazole analogs:

Compound Class MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
2-(Pyridin-3-yl)-1H-benzimidazoles 8–32 16–64
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridines 4–16 8–32

Key Observations :

  • Imidazo[4,5-b]pyridines exhibit superior antibacterial potency, likely due to enhanced π-stacking interactions from the fused pyridine ring .

Substituent Effects on Pharmacological Activity

  • Phenyl at Position 6 : Present in both the target compound and CCT137690 , this group contributes to hydrophobic interactions in kinase binding pockets.
  • Bromo at Position 6/7: Brominated analogs (e.g., ) show anticancer activity, with IC50 values <1 μM in leukemia cell lines, whereas non-halogenated derivatives are less potent .
  • Methyltriazole Derivatives : In , methyltriazole substituents reduce antifungal activity but improve antibacterial efficacy, highlighting substituent-dependent selectivity .

Biological Activity

2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of various kinases involved in cancer pathways. The unique structure of this compound, characterized by a fused imidazole and pyridine ring system, enhances its potential as a pharmacophore in drug development.

Chemical Structure and Properties

The chemical structure of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine includes a 4-methylpiperazine moiety, which contributes to its biological activity. The presence of nitrogen atoms in the imidazole and pyridine rings is crucial for its reactivity and interaction with biological targets.

Kinase Inhibition

One of the primary biological activities of 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine is its ability to inhibit kinases such as Aurora kinases and FLT3 kinases. These kinases play essential roles in cell division and proliferation, making this compound a candidate for cancer therapy.

Table 1: Kinase Inhibition Data

Kinase TargetIC50 (µM)Mechanism of Action
Aurora A0.067Competitive inhibition
FLT30.16Competitive inhibition

Molecular Docking Studies

Molecular docking simulations have demonstrated that 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine can effectively bind to the active sites of target kinases. The binding affinities suggest that structural modifications can enhance its potency against specific targets.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Preclinical Cancer Studies : In vitro studies showed that this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating potent antitumor activity.
  • Comparative Studies : Research comparing structural analogs revealed that modifications in substituents could influence biological activity significantly. For instance, compounds with halogen substitutions demonstrated enhanced lipophilicity and improved binding affinity to target kinases.

Table 2: Comparative Biological Activity of Structural Analogues

Compound NameIC50 (µM)Unique Features
6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine0.05Incorporates pyrazole moiety
6-Bromo-2-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine0.03Enhanced lipophilicity due to bromine
2-(Piperidin-1-yl)-6-phenylnicotinamide0.12Antimicrobial activity

Q & A

Basic: What are common synthetic routes for synthesizing 2-(4-Methylpiperazin-1-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine?

Answer:
The compound is typically synthesized via cyclization reactions starting from 2,3-diaminopyridine derivatives. A key method involves:

  • Condensation with aldehydes or ketones : Reacting 2,3-diaminopyridine with a phenyl-substituted aldehyde under reflux conditions, followed by introduction of the 4-methylpiperazine moiety via nucleophilic substitution .
  • Mannich reaction : Secondary amines (e.g., 4-methylpiperazine) are introduced using formaldehyde in ethanol or methanol, forming the imidazo[4,5-b]pyridine core .
  • Post-functionalization : Halogenated intermediates (e.g., 6-bromo derivatives) allow further modification via Suzuki coupling or nucleophilic aromatic substitution to attach the phenyl group .

Basic: How is the structural integrity of this compound confirmed?

Answer:
Structural validation employs:

  • X-ray crystallography : Determines bond angles, dihedral angles (e.g., phenyl ring orientation relative to the imidazo[4,5-b]pyridine core), and crystal packing .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylpiperazine protons at δ ~2.5 ppm, aromatic protons at δ ~7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced: How do substituent variations on the piperazine ring affect kinase inhibitory activity?

Answer:
Substituents modulate activity through:

  • Steric effects : Bulky groups (e.g., tert-butyl) reduce binding affinity by hindering access to kinase ATP pockets .
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) enhance hydrogen bonding with catalytic lysine residues .
  • Solubility optimization : Hydrophilic substituents (e.g., pyrazinylmethyl) improve pharmacokinetics by increasing aqueous solubility .
    Methodology :
  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., Aurora A) using fluorescence-based assays .
  • Molecular docking : Predict binding modes using software like AutoDock Vina .

Advanced: What strategies optimize yield in multi-step synthesis?

Answer:
Key optimizations include:

  • Temperature control : Reflux in ethanol (72 h) for cycloaddition reactions ensures complete conversion .
  • Catalyst selection : Use of Na₂S₂O₄ for nitro group reduction minimizes side products .
  • Purification : Column chromatography (hexane/ethyl acetate, 2:1) followed by recrystallization improves purity (>95%) .

Basic: What in vitro assays are used to assess biological activity?

Answer:

  • Kinase inhibition assays : Fluorescence polarization (FP) or ADP-Glo™ assays quantify inhibition of target kinases (e.g., EGFR, Aurora kinases) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) evaluate antiproliferative activity .
  • Solubility testing : Equilibrium solubility in PBS (pH 7.4) predicts bioavailability .

Advanced: How to resolve contradictions in biological data from different derivatives?

Answer:
Contradictions arise due to:

  • Substituent positioning : Para vs. meta substituents on the phenyl ring alter π-π stacking in kinase binding pockets .
  • Off-target effects : Profiling against kinase panels (e.g., 100-kinase panel) identifies non-specific interactions .
    Resolution :
  • Dose-response curves : Confirm activity trends across multiple concentrations.
  • Structural analogs : Synthesize and test derivatives with incremental modifications to isolate critical substituents .

Advanced: What computational methods predict binding affinity?

Answer:

  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., using GROMACS) .
  • Free energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications .
  • Pharmacophore modeling : Identify essential interaction points (e.g., hydrogen bonds with hinge region residues) .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Column chromatography : Silica gel with gradients of hexane/ethyl acetate (2:1 to 1:2) .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals (>99%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .

Advanced: How to design analogs with improved pharmacokinetics?

Answer:

  • LogP optimization : Introduce polar groups (e.g., pyrimidine) to reduce LogP from ~3.5 to ~2.0, enhancing solubility .
  • Metabolic stability : Replace metabolically labile groups (e.g., tert-butyl with trifluoromethyl) .
  • Plasma protein binding (PPB) : Modify piperazine substituents to lower PPB (e.g., replace benzyl with isoxazole) .

Basic: What spectroscopic methods characterize the compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine methyl groups (δ 2.3–2.7 ppm) .
  • FT-IR : Confirm NH stretches (~3400 cm⁻¹) and C=N imidazole ring vibrations (~1600 cm⁻¹) .
  • UV-Vis : Detect π→π* transitions (λmax ~270–300 nm) in methanol .

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